![molecular formula C13H17N3 B1374142 1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine CAS No. 1354959-63-9](/img/structure/B1374142.png)
1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine
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Overview
Description
“1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . For instance, Hadizadeh et al. synthesized a compound with a similar structure to the one and evaluated it for antihypertensive potential in rats .
Molecular Structure Analysis
The molecular structure of “1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine” includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . It also contains a benzyl group and a propylamine group attached to the imidazole ring.
Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Scientific Research Applications
Antimicrobial Potential
Compounds with structural similarities to “1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine” have shown promising antimicrobial properties. For instance, derivatives of imidazole-containing compounds have been evaluated for their effectiveness against various microbial strains, indicating potential use in developing new antimicrobial agents .
Antihypertensive Potential
Imidazole derivatives have also been synthesized and evaluated for their antihypertensive potential. Studies involving animal models, such as rats, have demonstrated the efficacy of these compounds in managing blood pressure levels, suggesting a possible application in treating hypertension .
Quorum Sensing Inhibition
Research has indicated that benzimidazole derivatives can block quorum sensing signals, which are essential for bacterial communication and biofilm formation. This leads to a reduction in gene transcription associated with pathogenicity, presenting a novel approach to combating bacterial infections .
Catalysis
Imidazole derivatives have been used as catalysts in various chemical reactions. For example, they have facilitated the synthesis of α-aminophosphonates through eco-friendly procedures, highlighting their role in green chemistry and industrial applications .
Synthesis of Heterogeneous Catalysts
The synthesis of imidazole derivatives has been explored using heterogeneous catalysts in water. This approach emphasizes the importance of imidazole compounds in developing new catalytic processes that are more environmentally friendly and sustainable .
Chemical Synthesis
The compound “1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine” itself is available for purchase and is likely used as an intermediate or building block in chemical synthesis, which can lead to a wide range of applications in medicinal chemistry and drug development .
Future Directions
The future directions for “1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine” and similar compounds could involve further exploration of their biological activities and potential applications in drug development. As antibiotic resistance becomes a major health problem, there is a need for the development of new drugs that can overcome this issue . Imidazole derivatives, due to their broad range of biological activities, could be promising candidates for this purpose .
Mechanism of Action
Target of Action
The compound 1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine is an imidazole derivative . Imidazole derivatives have been found to interact with a broad range of biological targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on the specific derivative and its target. For example, some imidazole derivatives have been found to block signal reception at the level of certain receptors, leading to a reduced transcription of specific genes . .
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways, depending on their specific targets and modes of action. For example, some imidazole derivatives have been found to inhibit tubulin polymerization . .
Result of Action
The results of the action of imidazole derivatives can vary widely depending on their specific targets and modes of action. For example, some imidazole derivatives have been found to induce apoptosis in certain cell types . .
properties
IUPAC Name |
1-(1-benzylimidazol-2-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-12(14)13-15-8-9-16(13)10-11-6-4-3-5-7-11/h3-9,12H,2,10,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKIHBPQBBAGMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CN1CC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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